molecular formula C9H10N2S B2717180 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole CAS No. 51463-85-5

3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole

Cat. No. B2717180
CAS RN: 51463-85-5
M. Wt: 178.25
InChI Key: WSQPJGOBXZJOED-UHFFFAOYSA-N
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Description

“3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10N2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Another method involves the reaction of 2-acetylthiophene with 4-bromobenzotrifluoride .

Scientific Research Applications

Fluorescent Chemosensors

Pyrazoline derivatives, including compounds similar to 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, have been extensively studied for their application as fluorescent chemosensors. For instance, pyrazoline-benzothiazole derivatives have been synthesized and shown to act as effective fluorescent chemosensors for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. The fluorescence intensity of these compounds decreases in a concentration-dependent manner upon interaction with these metal ions, indicating their potential as on-off fluorescence chemosensors, particularly for Fe3+ ion detection through quenching behavior explained by various mechanisms (Asiri et al., 2019).

Structural and Physicochemical Studies

The structural and physicochemical properties of compounds related to 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole have been thoroughly investigated. Research has focused on the synthesis and characterization of such compounds, examining their crystal structures and exploring their potential in various applications. For example, studies have revealed the synthesis of pyrazoline derivatives with specific structural features, analyzing their molecular structure through X-ray diffraction and evaluating their physicochemical properties via spectroscopic techniques. These investigations provide valuable insights into the molecular design and functional capabilities of these compounds (Prabhuswamy et al., 2016).

Antimicrobial and Antioxidant Activities

Recent research has also explored the antimicrobial and antioxidant activities of pyrazole derivatives. These studies have led to the synthesis of novel compounds exhibiting significant biological activities. For instance, chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been synthesized and demonstrated considerable biological activity against a range of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, showcasing the potential of these compounds in biomedical applications (Hamed et al., 2020). Furthermore, pyrazole derivatives have been tested for their antioxidant activities, showing promising results as free radical scavengers, which could be valuable for developing new antioxidant agents (Karrouchi et al., 2019).

Safety And Hazards

The safety and hazards associated with “3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” are not well-documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

3,5-dimethyl-4-thiophen-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPJGOBXZJOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole

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